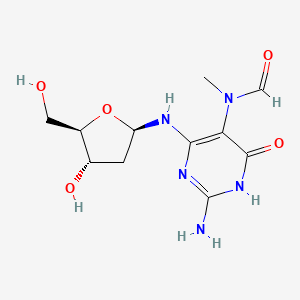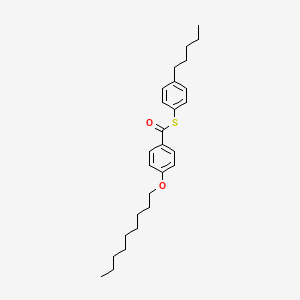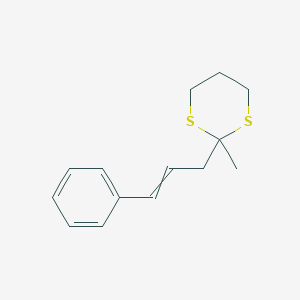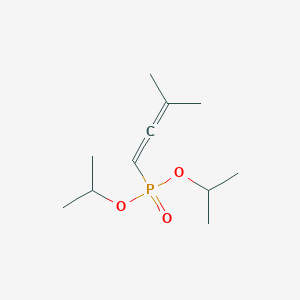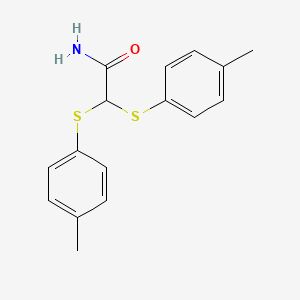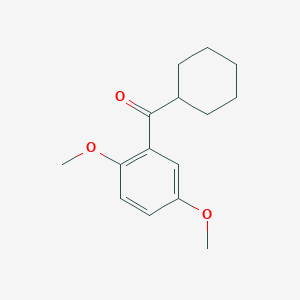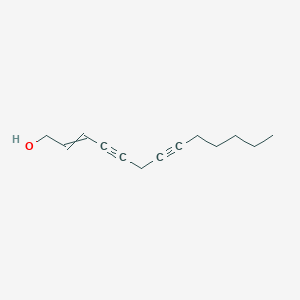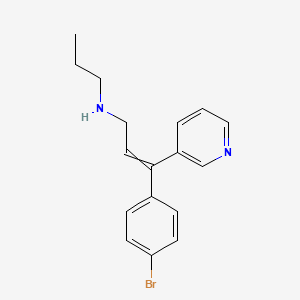![molecular formula C11H20O4S B14459573 Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate CAS No. 66319-06-0](/img/structure/B14459573.png)
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate is an organic compound with the molecular formula C11H20O4S It is a derivative of butanoic acid and contains both ester and thioether functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate typically involves the esterification of 3-methylbutanoic acid with ethanol in the presence of a catalyst, followed by the introduction of the thioether group through a nucleophilic substitution reaction. The reaction conditions often require a controlled temperature and the use of a suitable solvent to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles such as amines, thiols, or halides.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Corresponding substituted products depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate involves its interaction with specific molecular targets and pathways. The thioether group can interact with thiol-containing enzymes and proteins, potentially altering their activity. The ester group can undergo hydrolysis to release the active acid form, which may further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-2-methyl-3-oxopropanoic acid: Similar in structure but lacks the ethyl ester and thioether groups.
Ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate: Similar but with a different carbon backbone.
Uniqueness
Ethyl 2-[(3-methoxy-3-oxopropyl)sulfanyl]-3-methylbutanoate is unique due to its combination of ester and thioether functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
66319-06-0 |
|---|---|
Molecular Formula |
C11H20O4S |
Molecular Weight |
248.34 g/mol |
IUPAC Name |
ethyl 2-(3-methoxy-3-oxopropyl)sulfanyl-3-methylbutanoate |
InChI |
InChI=1S/C11H20O4S/c1-5-15-11(13)10(8(2)3)16-7-6-9(12)14-4/h8,10H,5-7H2,1-4H3 |
InChI Key |
YKRYBBGVQUFKAR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(C)C)SCCC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


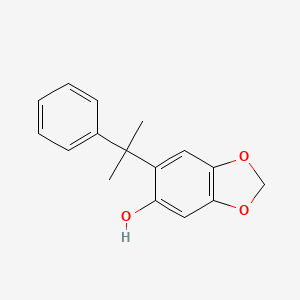

![Methyl 4-[(4-chlorophenyl)(methyl)amino]benzoate](/img/structure/B14459502.png)
